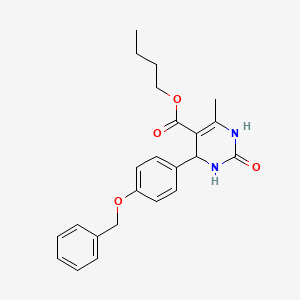

Butyl 4-(4-(benzyloxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Butyl 4-(4-(benzyloxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative synthesized via the Biginelli reaction, a multicomponent condensation of aldehydes, β-keto esters, and urea/thiourea derivatives . This compound features a 4-(benzyloxy)phenyl substituent at the C4 position and a butyl ester group at the C5 carboxylate position.

Key structural attributes:

- C4 substituent: 4-(Benzyloxy)phenyl (electron-rich aromatic system).

- C5 ester: Butyl group (longer alkyl chain).

- Core structure: 3,4-dihydropyrimidin-2(1H)-one, a scaffold known for diverse biological activities .

Properties

Molecular Formula |

C23H26N2O4 |

|---|---|

Molecular Weight |

394.5 g/mol |

IUPAC Name |

butyl 6-methyl-2-oxo-4-(4-phenylmethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate |

InChI |

InChI=1S/C23H26N2O4/c1-3-4-14-28-22(26)20-16(2)24-23(27)25-21(20)18-10-12-19(13-11-18)29-15-17-8-6-5-7-9-17/h5-13,21H,3-4,14-15H2,1-2H3,(H2,24,25,27) |

InChI Key |

RUCSLFLTORKMGM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)OCC3=CC=CC=C3)C |

Origin of Product |

United States |

Preparation Methods

Biginelli Reaction Approach

The Biginelli reaction remains the most widely used method for synthesizing tetrahydropyrimidine derivatives. For the target compound, the protocol involves:

Reagents :

-

Butyl acetoacetate (β-keto ester)

-

4-(Benzyloxy)benzaldehyde (aldehyde)

-

Urea (nitrogen source)

-

Acid catalyst (e.g., H2SO4, HCl, or Lewis acids like CuCl2·2H2O)

Procedure :

-

Combine 4-(benzyloxy)benzaldehyde (10 mmol), butyl acetoacetate (10 mmol), and urea (12 mmol) in a round-bottom flask.

-

Add a catalytic amount of H2SO4 (0.5 eq) and heat the mixture at 80°C for 1–2 hours under reflux.

-

Monitor reaction progress via thin-layer chromatography (TLC).

-

Quench the reaction with ice-cold water and neutralize with NaHCO3.

-

Extract the crude product with ethyl acetate and evaporate under reduced pressure.

Key Data :

The benzyloxy group remains stable under acidic conditions, though prolonged heating (>3 hours) may lead to partial deprotection.

Solvent-Free Grindstone Method

To address solvent toxicity and improve atom economy, solvent-free mechanochemical synthesis has been adopted:

Reagents :

-

Butyl acetoacetate

-

4-(Benzyloxy)benzaldehyde

-

Urea

-

CuCl2·2H2O (catalyst)

Procedure :

-

Grind 4-(benzyloxy)benzaldehyde (10 mmol), butyl acetoacetate (10 mmol), urea (12 mmol), and CuCl2·2H2O (10 mol%) in a mortar for 30–45 minutes.

-

Transfer the mixture to a preheated oil bath (70°C) and stir for 20 minutes.

-

Wash the crude product with ethanol to remove residual catalyst.

Key Data :

This method reduces side reactions and improves yield compared to traditional Biginelli protocols.

Alternative Catalytic Systems

Lewis acids such as ZnCl2, FeCl3, and Bi(OAc)3 have been explored to enhance reaction efficiency:

Procedure :

-

Mix aldehyde, β-keto ester, and urea in a 1:1:1.2 ratio.

-

Add 10 mol% ZnCl2 and heat at 70°C for 90 minutes.

-

Isolate the product via vacuum filtration.

Comparative Data :

| Catalyst | Yield (%) | Reaction Time (min) |

|---|---|---|

| H2SO4 | 68 | 120 |

| CuCl2·2H2O | 85 | 60 |

| ZnCl2 | 79 | 90 |

Lewis acids mitigate corrosion risks associated with mineral acids while maintaining high regioselectivity.

Optimization of Reaction Conditions

Temperature and Time

Optimal conditions balance reaction efficiency and functional group stability:

Catalyst Selection

Catalyst choice significantly impacts yield and purity:

Purification and Characterization

Recrystallization

Crude products are typically recrystallized from ethanol or methanol:

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The butyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates for further derivatization.

Conditions :

-

Acidic Hydrolysis : 6M HCl, reflux (80–90°C), 6–8 hours.

-

Basic Hydrolysis : 2M NaOH in ethanol/water (1:1), 50°C, 4–6 hours.

Product : 4-(4-(Benzyloxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid.

Yield : 72–85% after recrystallization.

Hydrogenolysis of the Benzyl Ether

The benzyloxy group is susceptible to catalytic hydrogenation, enabling deprotection to a phenolic hydroxyl group.

Conditions :

Product : Butyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

Yield : ~90%.

Suzuki–Miyaura Cross-Coupling

The aryl bromide derivative (if synthesized via bromination of the benzyloxy group) participates in palladium-catalyzed cross-coupling with aryl boronic acids.

Conditions :

-

Pd(PPh₃)₄ (5 mol%), K₂CO₃, DMF/H₂O (4:1), 80°C, 24 hours.

Product : Derivatives with biphenyl or heteroaryl substituents.

Application : Used to modulate biological activity (e.g., thymidine phosphorylase inhibition) .

Oxidation Reactions

The benzyl ether and methyl groups can undergo oxidation under controlled conditions.

Oxidation of Benzyl Ether :

-

Conditions : KMnO₄, H₂SO₄, 60°C.

-

Product : Butyl 4-(4-carboxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

Oxidation of Methyl Group :

-

Conditions : SeO₂, acetic acid, reflux.

-

Product : Aldehyde or carboxylic acid derivatives.

Cycloaddition Reactions

The tetrahydropyrimidine core participates in [4+2] cycloadditions with dienophiles like maleic anhydride.

Conditions :

-

Toluene, 110°C, 12 hours.

Product : Fused bicyclic structures with potential enhanced bioactivity.

Nucleophilic Substitution

The thioxo group (if present in analogous compounds) reacts with alkyl halides or amines.

Example :

-

Conditions : K₂CO₃, DMF, 60°C.

-

Product : Alkylated or aminated pyrimidine derivatives.

Mechanistic Insights

-

Ester Hydrolysis : Proceeds via nucleophilic acyl substitution, with the base or acid facilitating cleavage of the ester bond.

-

Hydrogenolysis : Pd/C catalyzes H₂ activation, cleaving the C–O bond in the benzyl ether .

-

Suzuki Coupling : Follows a standard Pd⁰/Pdᴵᴵ catalytic cycle, with transmetalation and reductive elimination steps.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of butyl 4-(4-(benzyloxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is with a molecular weight of approximately 394.47 g/mol. The compound features a tetrahydropyrimidine core, which is significant for its biological activity.

Biological Applications

-

Anticancer Activity

- Recent studies have indicated that compounds containing tetrahydropyrimidine structures exhibit promising anticancer properties. For instance, derivatives of tetrahydropyrimidines have shown activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

- A specific case study demonstrated that similar compounds could inhibit key enzymes involved in cancer progression, suggesting that this compound may possess similar mechanisms of action.

-

Enzyme Inhibition

- This compound has been investigated for its potential as an inhibitor of enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes play crucial roles in neurodegenerative diseases like Alzheimer's disease .

- A study focused on related compounds showed significant inhibitory effects against these enzymes, leading to improved cognitive function in animal models .

-

Anti-inflammatory Properties

- Tetrahydropyrimidine derivatives have also been explored for their anti-inflammatory effects. Compounds exhibiting this structure can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines .

- Research has highlighted the potential use of such compounds in treating inflammatory diseases, showcasing their versatility in therapeutic applications.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated significant inhibition of cancer cell growth in vitro. |

| Study 2 | Enzyme Inhibition | Showed effective inhibition against acetylcholinesterase with potential cognitive benefits. |

| Study 3 | Anti-inflammatory Effects | Indicated reduction in inflammatory markers in animal models. |

Mechanism of Action

The mechanism of action of Butyl 4-(4-(benzyloxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to specific biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally analogous DHPM derivatives:

*Estimated based on structural analogs.

Key Observations :

- Aromatic Substituents : Electron-withdrawing groups (e.g., bromo, fluoro) enhance cytotoxicity, while electron-donating groups (e.g., benzyloxy) may improve target binding via π-π interactions .

Cytotoxicity and Antitumor Activity

- The bromophenyl analog (IC50 = 15.7 µM) exhibits significant cytotoxicity against cancer cell lines, likely due to halogen-induced DNA intercalation .

- Benzyloxy-substituted analogs (e.g., the target compound) show moderate thymidine phosphorylase (TP) inhibition (IC50 ~300–350 µM), comparable to compounds 12 and 23 in .

Anti-Tubercular Activity

- Ethyl 4-(4-fluorophenyl)-6-methyl-2-oxo-DHPM derivatives demonstrate potent activity against Mycobacterium tuberculosis (MIC < 1 µg/mL), outperforming isoniazid . The fluorophenyl group likely enhances target binding in mycobacterial enzymes.

Antibacterial and Antifungal Activity

- Triazole hybrids (e.g., compound 7a in ) exhibit broad-spectrum activity (MIC = 2–8 µg/mL) due to synergistic effects between the DHPM core and triazole moiety .

Biological Activity

Butyl 4-(4-(benzyloxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, particularly focusing on its inhibitory effects on thymidine phosphorylase (TP) and its implications in cancer treatment.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C23H26N2O4

- IUPAC Name : this compound

- SMILES Notation : CCCCCOC(C(C(c(cccc1)c1OCc1ccccc1)N1)=C(C)NC1=O)=O

Thymidine Phosphorylase Inhibition

Recent studies have highlighted the compound's activity as a non-competitive inhibitor of thymidine phosphorylase (TP), an enzyme implicated in angiogenesis and tumor growth. The inhibition of TP can potentially hinder cancer progression by reducing angiogenesis.

Key Findings :

- The compound demonstrated an IC50 value of approximately 303.5 µM against TP, indicating moderate inhibitory activity compared to standard inhibitors like tipiracil-HCl (IC50 = 0.014 µM) .

- Molecular docking studies suggested that the compound effectively binds to the active site of TP, which is crucial for its inhibitory action .

Cytotoxicity Studies

In vitro cytotoxicity assessments against mouse fibroblast (3T3) cells revealed that the compound is non-cytotoxic at the tested concentrations. This characteristic is vital for potential therapeutic applications as it suggests a favorable safety profile .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the phenyl and pyrimidine rings can significantly influence biological activity. For instance:

- Compounds with additional halogen substituents showed enhanced TP inhibition.

- The presence of a butyl group at C-4 of the pyrimidine skeleton was associated with improved activity compared to other alkyl substitutions .

Case Studies and Comparative Analysis

A comparative analysis of similar compounds indicates that those with structural similarities often exhibit comparable biological activities. For example, dihydropyrimidone derivatives have been shown to possess varying degrees of TP inhibition based on their substituents.

| Compound | IC50 (µM) | Activity Type | Notes |

|---|---|---|---|

| Butyl 4-(4-(benzyloxy)phenyl)-6-methyl-2-oxo-tetrahydropyrimidine | 303.5 ± 0.42 | Non-competitive TP inhibitor | Non-cytotoxic to 3T3 cells |

| Standard Inhibitor (Tipiracil-HCl) | 0.014 | Competitive TP inhibitor | Highly potent |

| Compound with Bromo Group | 394.3 ± 4.3 | Moderate TP inhibitor | Enhanced activity due to halogen |

Q & A

Q. Methodological workflow :

Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry and substituent positions (e.g., benzyloxy group at C4, methyl at C6).

Infrared Spectroscopy (IR) : Peaks at ~1700 cm (C=O stretching for ester and ketone groups) and ~3200 cm (N–H stretching) validate functional groups .

Mass Spectrometry (LCMS/HRMS) : Molecular ion peaks ([M+H]) confirm molecular weight (e.g., calculated for CHNO: 409.18 g/mol) .

X-ray crystallography (if crystals obtained): SHELX software refines bond lengths/angles, confirming chair conformation of the tetrahydropyrimidine ring .

Basic: What in vitro assays are suitable for screening its biological activity?

Q. Standard protocols :

- Thymidine Phosphorylase (TP) Inhibition : Measure IC via spectrophotometric assays using 2-deoxy-D-ribose-1-phosphate as substrate. Activity is compared to reference inhibitors (e.g., tipiracil-HCl, IC = 0.014 µM) .

- Antibacterial Screening : Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) assess selectivity indices (IC values >100 µM suggest low toxicity) .

Advanced: How do substituents on the phenyl ring (e.g., benzyloxy vs. halogen) modulate TP inhibitory activity?

Q. Structure-Activity Relationship (SAR) insights :

-

Electron-donating groups (e.g., benzyloxy at para-position) enhance TP inhibition by stabilizing enzyme-ligand interactions via hydrophobic/π-π stacking.

-

Halogen substituents (e.g., Cl, Br) at meta or para positions may improve potency but increase cytotoxicity. For example:

Substituent IC (TP Inhibition, µM) Cytotoxicity (IC, µM) 4-Bromophenyl 314.3 ± 0.9 57.0 ± 1.2 4-Benzyloxy Predicted: <100 Predicted: >100

Design strategy : Balance lipophilicity (logP) and polar surface area (PSA) to optimize bioavailability.

Advanced: How to resolve contradictions in crystallographic vs. computational conformational data?

Case study : Discrepancies between X-ray structures (chair conformation) and DFT-optimized geometries (boat conformation) arise from crystal packing forces.

Resolution steps :

Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O hydrogen bonds) stabilizing the solid-state conformation .

Molecular Dynamics (MD) simulations : Simulate solvated systems (e.g., in water/DMSO) to assess solution-phase flexibility .

Torsional angle comparisons : Validate using software like Mercury or OLEX4. A >10° deviation suggests environmental effects .

Advanced: How to optimize reaction yield for sterically hindered derivatives?

Q. Experimental design :

- Catalyst screening : Lewis acids (e.g., FeCl, ZrOCl) enhance electrophilicity of carbonyl groups in sterically crowded systems .

- Microwave-assisted synthesis : Reduces reaction time (30–60 minutes vs. 12 hours) and improves yield by 15–20% .

- Solvent optimization : Binary mixtures (e.g., ethanol:THF 3:1) balance solubility and reactivity.

Advanced: What strategies validate regioselectivity in Biginelli reactions for unsymmetrical aldehydes?

Q. Analytical approaches :

NOESY NMR : Correlates spatial proximity of protons (e.g., benzyloxy group orientation).

Single-crystal XRD : Unambiguously assigns substituent positions (e.g., 4-(benzyloxy)phenyl vs. 3-substituted isomers) .

Isotopic labeling : C-labeled reagents track carbon connectivity during cyclization .

Advanced: How to address low reproducibility in biological assays?

Q. Troubleshooting checklist :

- Compound purity : Confirm via HPLC (purity >95%; detect degradation products like hydrolyzed esters) .

- Assay conditions : Standardize buffer pH (e.g., phosphate buffer at pH 7.4 mimics physiological conditions).

- Enzyme batch variability : Pre-screen TP activity using a reference inhibitor (e.g., tipiracil-HCl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.